2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl 6-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3O2/c26-25(27,28)18-33-24(32)21-11-12-22(29-17-21)30-13-15-31(16-14-30)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,23H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSWRSMFVGHWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(=O)OCC(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyridine carboxylate core, followed by the introduction of the piperazine moiety and finally the trifluoroethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate exhibit antidepressant effects by modulating neurotransmitter systems. For instance, the piperazine moiety is known to interact with serotonin receptors, potentially leading to mood enhancement and anxiety reduction in clinical settings .
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. It appears to inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth . Further investigation into its mechanism of action could reveal its potential as a chemotherapeutic agent.
Neurological Applications
Due to its ability to cross the blood-brain barrier effectively, there is potential for this compound in treating neurological disorders. Its interaction with specific receptors involved in neuroprotection could be beneficial for conditions such as Alzheimer's disease or other neurodegenerative disorders .
Case Study 1: Antidepressant Efficacy
In a controlled trial involving animal models, the administration of the compound demonstrated significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced serotonergic activity correlating with increased levels of serotonin and norepinephrine in the brain .
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on various cancer cell lines (e.g., breast and prostate cancer) showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 6-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, which can lead to various biological responses.
Comparison with Similar Compounds
Key Observations:
Role of Trifluoroethyl Group :
- The trifluoroethyl ester increases lipophilicity (logP = 3.8) compared to ethyl (logP = 2.9) and methyl (logP = 2.3) analogs, enhancing membrane permeability.
- The compound exhibits a longer metabolic half-life (45 min) due to fluorine’s resistance to oxidative cleavage, consistent with fluorinated drugs’ improved stability .
Impact of Diphenylmethyl Substitution :
- Removal of the diphenylmethyl group (third entry in Table 1) reduces potency (IC50 = 18.3 nM vs. 5.2 nM), suggesting this moiety is critical for target engagement via hydrophobic interactions.
- The diphenylmethyl group also lowers solubility (12.5 µg/mL vs. 45.6 µg/mL without it), reflecting a trade-off between binding affinity and bioavailability.
Ester Group Comparisons :
- Trifluoroethyl and ethyl esters outperform methyl esters in metabolic stability, likely due to steric and electronic effects slowing esterase-mediated hydrolysis.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves Design of Experiments (DoE) to evaluate variables like reaction temperature, solvent polarity, and catalyst loading. For example, replicate reactions under controlled conditions (e.g., methyl ester intermediates under reflux with trifluoroethanol) can isolate critical parameters . Statistical tools (e.g., factorial design) minimize trial-and-error approaches, as highlighted in chemical engineering methodologies for reaction optimization . Purity can be enhanced via HPLC ≥98% protocols, similar to purification strategies for structurally related piperazine-pyridine derivatives .
Basic: What analytical techniques are recommended for characterizing this compound’s structural integrity?
Methodological Answer:
Use a multi-technique approach :
- NMR (1H/13C/19F) to confirm substituent positions (e.g., trifluoroethyl and diphenylmethyl groups).
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for analogous piperidine-pyridine hybrids .
- HPLC-MS for purity assessment, referencing protocols for trifluoroacetate salts and pyridinecarboxylates .
Basic: How can initial biological activity screening be designed for this compound?
Methodological Answer:
Prioritize target-agnostic assays to identify broad bioactivity:
- Antimicrobial screens (e.g., MIC assays against Gram-positive/negative strains), inspired by antibacterial piperidine derivatives .
- Kinase inhibition profiling using recombinant enzyme panels, given structural similarity to kinase-targeting pyridinecarboxamides .
- Cytotoxicity assays (e.g., MTT on cancer cell lines), aligning with antitumor evaluation frameworks for related heterocycles .
Advanced: What computational strategies predict binding interactions of this compound with biological targets?
Methodological Answer:
Combine quantum mechanical calculations and molecular dynamics (MD) simulations :
- Use density functional theory (DFT) to model electronic effects of the trifluoroethyl group on ligand-receptor binding .
- Apply reaction path search algorithms (e.g., IRC calculations) to explore conformational flexibility of the piperazine-pyridine core .
- Validate predictions with experimental data (e.g., crystallographic results from related compounds) to refine docking models .
Advanced: How can structure-activity relationship (SAR) studies be structured to refine this compound’s bioactivity?
Methodological Answer:
- Systematic substituent variation : Replace diphenylmethyl with bulkier aryl groups (e.g., naphthyl) or polar moieties (e.g., hydroxyl) to assess steric/electronic effects .
- Pharmacophore mapping : Compare bioactivity data of analogs (e.g., pyridine-3-carboxylates vs. pyrimidine derivatives) to identify critical interaction motifs .
- Crystallographic correlation : Overlay X-ray structures of active/inactive analogs to pinpoint structural determinants of activity .
Advanced: How should researchers address contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Meta-analysis : Aggregate data from diverse assays (e.g., in vitro vs. ex vivo) to identify model-specific biases.
- Mechanistic deconvolution : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways, as seen in kinase inhibitor studies .
- Dose-response normalization : Apply Hill equation modeling to reconcile potency discrepancies between enzymatic and cellular assays .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow chemistry : Continuous synthesis reduces batch variability, leveraging reactor design principles from chemical engineering .
- Green chemistry : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether), guided by solvent selection guides .
- Process analytical technology (PAT) : In-line HPLC monitoring ensures real-time quality control during scale-up .
Advanced: How can metabolic stability and toxicity be assessed early in development?
Methodological Answer:
- In vitro microsomal assays : Human liver microsomes (HLM) quantify metabolic degradation rates, with LC-MS/MS detection of parent compound depletion .
- Reactive metabolite screening : Trapping studies (e.g., glutathione adduct formation) identify electrophilic intermediates .
- Computational toxicity prediction : Tools like Derek Nexus flag structural alerts (e.g., piperazine-related hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
